molecular formula C7H5BF4S2 B1270797 1,3-Benzodithiolylium tetrafluoroborate CAS No. 57842-27-0

1,3-Benzodithiolylium tetrafluoroborate

Cat. No.: B1270797
CAS No.: 57842-27-0
M. Wt: 240.1 g/mol
InChI Key: CUSWPJQKCZMDPY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,3-Benzodithiolylium tetrafluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various nucleophilic reagents at the 2-position to form the respective 1,3-benzodithioles . The compound is known to react with alcohols, water, thiols, hydrogen sulfide, primary, secondary, and tertiary amines, ammonia, N,N-dimethylformamide, electron-rich aromatic compounds, active methylene compounds, tropilidene, and sodium borohydride . These interactions are crucial for the formation of diverse organic structures, making this compound a valuable reagent in organic chemistry.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interacting with cellular nucleophiles, leading to the formation of 1,3-benzodithioles . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to modify nucleophilic sites within cells, potentially altering cellular functions and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through electrophilic interactions with nucleophilic biomolecules. It binds to nucleophilic sites on enzymes and proteins, leading to the formation of stable adducts . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound’s ability to alkylate nucleophilic sites can lead to changes in gene expression by modifying DNA or RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to light or moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular nucleophiles . The stability and degradation of the compound are critical factors in its long-term efficacy and safety in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify nucleophilic sites without causing significant toxicity . At higher doses, toxic effects can be observed, including severe skin burns and eye damage . These adverse effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with nucleophilic enzymes and cofactors . The compound’s ability to alkylate nucleophilic sites can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s electrophilic nature allows it to bind to nucleophilic sites on transport proteins, facilitating its movement within the cell. This transport mechanism is crucial for the compound’s localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications The compound’s ability to bind to nucleophilic sites within specific organelles can influence its activity and function

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-benzodithiolylium tetrafluoroborate involves its electrophilic nature, which allows it to react readily with nucleophiles. The compound’s carbenium ion structure facilitates these reactions, leading to the formation of various products depending on the nucleophile involved . The molecular targets and pathways are primarily related to its ability to form stable intermediates and products through nucleophilic substitution and other reactions.

Properties

IUPAC Name

1,3-benzodithiol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5S2.BF4/c1-2-4-7-6(3-1)8-5-9-7;2-1(3,4)5/h1-5H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSWPJQKCZMDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C2C(=C1)SC=[S+]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371057
Record name 1,3-Benzodithiolylium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57842-27-0
Record name 1,3-Benzodithiolylium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzodithiolylium Tetrafluoroborate [Hydroxyl-Protecting Agent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

16.0 g (0.067 mole) of 2-isopentyloxy-1,3-benzodithiol (V) obtained in Synthesis Example 1 was dissolved in 200 ml of acetic anhydride. A 42% aqueous solution of hydrofluoroboric acid was added dropwise to the reaction solution in 30 minutes under cooling with ice. After the reaction solution was stirred at room temperature for 30 minutes, 200 ml of diethyl ether was added thereto. The formed salt was filtered off and washed with 100 ml of diethyl ether. The resulting salt was dried to obtain 12.0 g (yield: 50%) of the desired compound (VI) as a white crystal (decomposition temperature: 150°-151° C.). The physical properties of the compound were as follows:
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzodithiolylium tetrafluoroborate
Reactant of Route 2
1,3-Benzodithiolylium tetrafluoroborate
Reactant of Route 3
1,3-Benzodithiolylium tetrafluoroborate
Reactant of Route 4
1,3-Benzodithiolylium tetrafluoroborate
Reactant of Route 5
1,3-Benzodithiolylium tetrafluoroborate
Reactant of Route 6
1,3-Benzodithiolylium tetrafluoroborate

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